N-(4-ETHOXYPHENYL)-4-(3-FLUOROBENZENESULFONAMIDO)BENZAMIDE
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Overview
Description
N-(4-ETHOXYPHENYL)-4-(3-FLUOROBENZENESULFONAMIDO)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both ethoxy and fluorophenyl groups in the structure suggests potential unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-4-(3-FLUOROBENZENESULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Reduction of the nitro group to an amine.
Sulfonylation: Reaction of the amine with a sulfonyl chloride to form the sulfonamide.
Ethoxylation: Introduction of the ethoxy group via an etherification reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of these steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group.
Reduction: Reduction reactions could target the sulfonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-ETHOXYPHENYL)-4-(3-FLUOROBENZENESULFONAMIDO)BENZAMIDE could have several applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Possible development as an antimicrobial or anti-inflammatory agent.
Industry: Use in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The ethoxy and fluorophenyl groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-(4-ethoxyphenyl)sulfonamide: Lacks the fluorophenyl group.
4-[(3-fluorophenyl)sulfonylamino]benzamide: Lacks the ethoxy group.
Uniqueness
N-(4-ETHOXYPHENYL)-4-(3-FLUOROBENZENESULFONAMIDO)BENZAMIDE is unique due to the combination of ethoxy and fluorophenyl groups, which may confer distinct biological activities and chemical properties compared to simpler sulfonamides.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-[(3-fluorophenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c1-2-28-19-12-10-17(11-13-19)23-21(25)15-6-8-18(9-7-15)24-29(26,27)20-5-3-4-16(22)14-20/h3-14,24H,2H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMCASNWYBYEBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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